molecular formula C7H6BrF2NO B13576399 2-Bromo-3-(difluoromethyl)-6-methoxypyridine

2-Bromo-3-(difluoromethyl)-6-methoxypyridine

Cat. No.: B13576399
M. Wt: 238.03 g/mol
InChI Key: HAWNPKHDHWIYLA-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains bromine, fluorine, and methoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable pyridine derivative under specific conditions to introduce the difluoromethyl group . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored for the synthesis of fluorine-containing compounds, which allows for precise control of reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-6-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3

InChI Key

HAWNPKHDHWIYLA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)F)Br

Origin of Product

United States

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